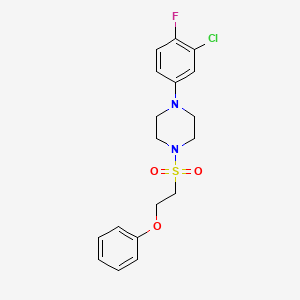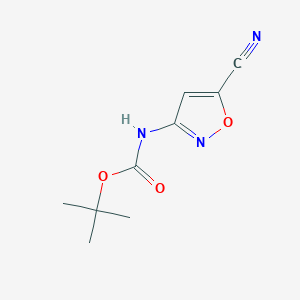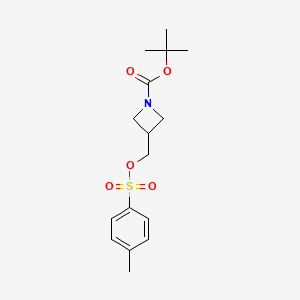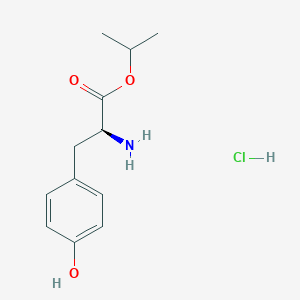![molecular formula C18H18ClN3O6S B2721293 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine CAS No. 1023485-45-1](/img/structure/B2721293.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a combination of benzodioxole, chloronitrophenyl, and sulfonylpiperazine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Nitration and Chlorination: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or similar reagents.
Sulfonylation: The piperazine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole intermediate with the chloronitrophenylsulfonylpiperazine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-chloro-2-methylphenyl)sulfonylpiperazine
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O6S/c19-14-2-4-18(15(10-14)22(23)24)29(25,26)21-7-5-20(6-8-21)11-13-1-3-16-17(9-13)28-12-27-16/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOPDPUXZABTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

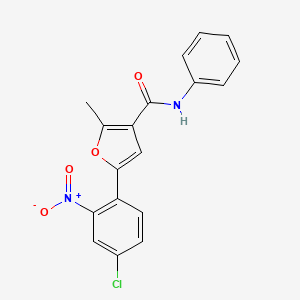

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2721213.png)
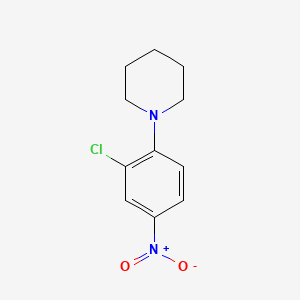
![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine](/img/structure/B2721215.png)
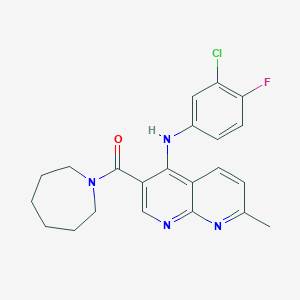

![N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide](/img/structure/B2721221.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2721223.png)
